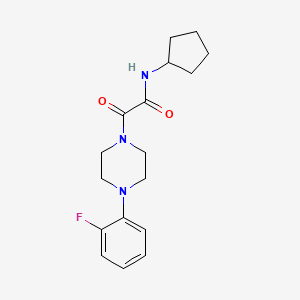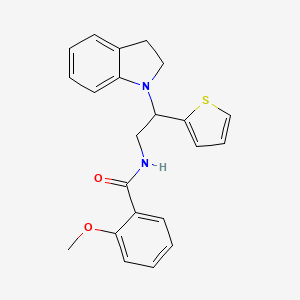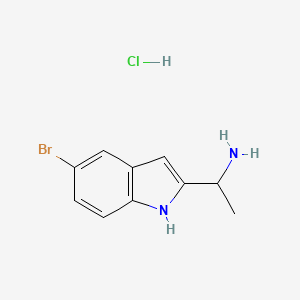
N-cyclopentyl-2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclopentyl-2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has shown promising results in various scientific research studies.
Scientific Research Applications
Synthesis and Biological Potentials
Research into compounds structurally related to N-cyclopentyl-2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetamide has been focused on their synthesis, molecular docking, and evaluation for antimicrobial and anticancer activities. For instance, derivatives have been synthesized and assessed for their in vitro antimicrobial and anticancer activities. Molecular docking studies have helped to identify compounds with significant potential as leads for rational drug design in anticancer therapy (Mehta et al., 2019).
Antimicrobial and Anticancer Activity
A series of related compounds have been synthesized and evaluated for their in vitro antibacterial activity against resistant Gram-positive and Gram-negative bacteria, showing promising results that could lead to new therapeutic agents for bacterial infections (Varshney et al., 2009). Additionally, derivatives have demonstrated antiproliferative activity through VEGFR-2-TK inhibition, indicating potential use in cancer treatment by targeting specific pathways involved in tumor growth and metastasis (Hassan et al., 2021).
Anticonvulsant Properties
Compounds with a similar structural framework have been explored for their anticonvulsant properties, with certain piperazine or morpholine acetamides derived from specific precursors showing effectiveness in seizure models. This suggests potential for development as new anticonvulsant medications (Kamiński et al., 2011).
Radioligand Applications
Research has also been conducted on derivatives for use as PET radioligands, aimed at imaging serotonin 5-HT1A receptors in the brain. These studies focus on the synthesis, in vitro and in vivo evaluation, and potential application in diagnosing and monitoring neuropsychiatric disorders (García et al., 2014).
Antimalarial Agents
The development of N4,N4-disubstituted derivatives of related compounds has shown significant antimalarial activity, offering a potential avenue for new therapeutic options in combating malaria (Klaymann et al., 1979).
properties
IUPAC Name |
N-cyclopentyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O2/c18-14-7-3-4-8-15(14)20-9-11-21(12-10-20)17(23)16(22)19-13-5-1-2-6-13/h3-4,7-8,13H,1-2,5-6,9-12H2,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKROIDVQZDOBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2382028.png)
![Methyl (E)-4-[[4-(5-chloro-1,3-benzoxazol-2-yl)morpholin-2-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2382029.png)


![Ethyl 5-[(3,5-dimethoxybenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2382034.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2382038.png)

![2-Chloro-N-[(3-methoxyphenyl)methyl]-N-[2-(oxolan-2-yl)ethyl]acetamide](/img/structure/B2382041.png)
![3-{[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2382042.png)
![N-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2382044.png)


![2-(4-fluorophenyl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2382048.png)
